5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide: is a versatile chemical compound used in various scientific research fields. Its unique properties enable its application in drug discovery, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction yields the desired carboxamide compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, resulting in dehalogenation or desulfonation products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dehalogenated or desulfonated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Comparison: Compared to similar compounds, 5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide exhibits unique properties due to the presence of the methylsulfamoyl group. This group can enhance the compound’s solubility, stability, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S/c1-14-20(17,18)9-4-2-8(3-5-9)15-12(16)10-6-7-11(13)19-10/h2-7,14H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWREZXJRQMQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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